![molecular formula C19H18FNO B258897 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a cyclic amine that belongs to the class of quinolines and has a unique molecular structure that makes it an interesting target for drug discovery.
Wirkmechanismus
The mechanism of action of 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific targets in the body. This compound has been shown to bind to various proteins and enzymes, which results in the modulation of their activity. The exact mechanism of action of this compound is still under investigation, and further research is required to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific target in the body. This compound has been shown to have a wide range of effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate various signaling pathways in the body, which can have a significant impact on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments include its unique molecular structure and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Zukünftige Richtungen
There are several future directions for the investigation of 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. These include:
1. Investigation of the compound's potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
2. Further exploration of the compound's mechanism of action and its interaction with specific targets in the body.
3. Investigation of the compound's potential as a tool for the study of cellular processes and signaling pathways.
4. Development of new synthetic methods for the production of this compound, which can increase its availability for scientific research.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The investigation of this compound's mechanism of action, biochemical and physiological effects, and future directions can lead to the development of new therapeutic agents and tools for the study of cellular processes.
Synthesemethoden
The synthesis of 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves a series of chemical reactions. The most commonly used method for its synthesis is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. This reaction results in the formation of a tetrahydroisoquinoline intermediate, which is then further modified to produce the desired cyclopenta[c]quinoline compound.
Wissenschaftliche Forschungsanwendungen
The unique molecular structure of 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has led to its investigation in various fields of scientific research. This compound has shown potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C19H18FNO |
---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H18FNO/c1-22-17-7-3-6-16-14-4-2-5-15(14)18(21-19(16)17)12-8-10-13(20)11-9-12/h2-4,6-11,14-15,18,21H,5H2,1H3 |
InChI-Schlüssel |
SCUKTZVQOULZEG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)F |
Kanonische SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.